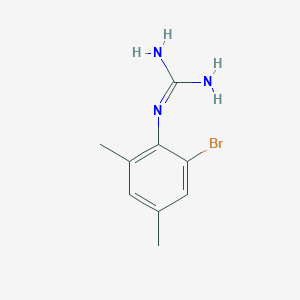![molecular formula C7H8N2O2 B13684091 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde typically involves multiple steps starting from commercially available pyrazole derivatives. One common synthetic route includes the regioselective construction of pyrazole-5-aldehydes, followed by deprotection and reduction steps to generate the fused heterocyclic scaffold . The reaction conditions often involve the use of protecting groups and specific reagents to achieve high yields and regioselectivity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carboxylic acid.
Reduction: Formation of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-methanol.
Substitution: Formation of various substituted pyrazolooxazine derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-2-carboxylic acid
- 6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazin-2-amine
- 3-bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine
Uniqueness
6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This distinguishes it from similar compounds that may lack this functional group or possess different substituents .
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O2/c10-4-6-3-8-9-1-2-11-5-7(6)9/h3-4H,1-2,5H2 |
InChI-Schlüssel |
KKSLWIQAXJQHAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C(C=NN21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)


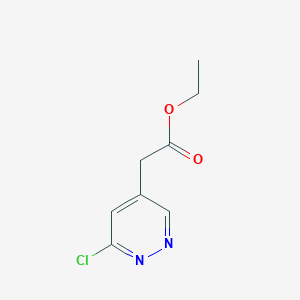
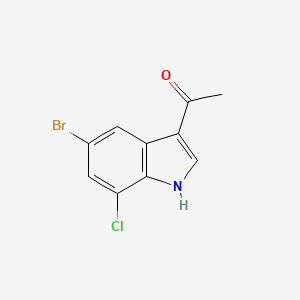


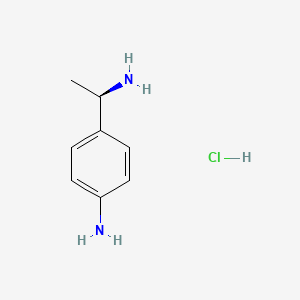
![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
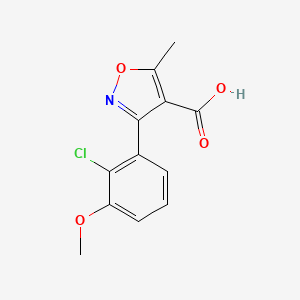

![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)

